Pyripyropene O

Description

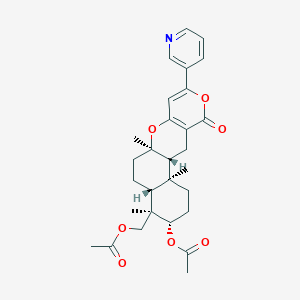

Structure

3D Structure

Properties

Molecular Formula |

C29H35NO7 |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

[(1R,2S,5S,6R,7R,10R)-5-acetyloxy-2,6,10-trimethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-6-yl]methyl acetate |

InChI |

InChI=1S/C29H35NO7/c1-17(31)34-16-28(4)23-8-11-29(5)24(27(23,3)10-9-25(28)35-18(2)32)13-20-22(37-29)14-21(36-26(20)33)19-7-6-12-30-15-19/h6-7,12,14-15,23-25H,8-11,13,16H2,1-5H3/t23-,24-,25+,27+,28+,29-/m1/s1 |

InChI Key |

LNZRIIIDRGIMHV-QXHZFDHFSA-N |

Isomeric SMILES |

CC(=O)OC[C@]1([C@@H]2CC[C@@]3([C@@H]([C@]2(CC[C@@H]1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C |

Canonical SMILES |

CC(=O)OCC1(C2CCC3(C(C2(CCC1OC(=O)C)C)CC4=C(O3)C=C(OC4=O)C5=CN=CC=C5)C)C |

Synonyms |

pyripyropene O |

Origin of Product |

United States |

Natural Occurrence and Biotechnological Production of Pyripyropene O

Fungal Sources and Producing Microorganisms Pyripyropenes are representative metabolites found in several genera of fungi, notably Aspergillus and Penicillium.japsonline.com

Marine-Derived Fungi Marine ecosystems are a source of fungi that produce bioactive compounds, including pyripyropenes.japsonline.comtandfonline.comAs mentioned, the marine fungus Aspergillus fumigatus SCSIO 41220 produces Pyripyropene O.nih.govmdpi.comnih.govresearchgate.netAnother marine fungus, Fusarium lateritium 2016F18-1, associated with the sponge Phyllospongia foliascens, has also been reported as a source of this compound.japsonline.comscispace.comMarine-derived fungi from the genus Aspergillus and Penicillium are generally known for producing a variety of bioactive metabolites.japsonline.comtandfonline.commdpi.comresearchgate.net

Here is a table summarizing some fungal sources of pyripyropenes, including this compound where specified:

| Fungal Genus | Species/Strain | Pyripyropenes Produced (Examples) | Source Type |

| Aspergillus | A. fumigatus FO-1289 | A, B, C, D, O | Soil isolate |

| Aspergillus | A. fumigatus FO1289-2501 | O (and others) | Mutant strain |

| Aspergillus | A. fumigatus SCSIO 41220 | O | Marine-derived |

| Aspergillus | A. lentulus | A, E, O | Terrestrial |

| Penicillium | P. coprobium PF-1169 | A (and others) | Terrestrial |

| Penicillium | P. griseofulvum F1959 | A (high yield) | Terrestrial |

| Fusarium | F. lateritium 2016F18-1 | O | Marine-derived |

Biosynthetic Pathway Elucidation of Pyripyropenes, Including Pyripyropene O

Genetic Basis of Pyripyropene Biosynthesis

The genetic information required for pyripyropene biosynthesis is organized into dedicated gene clusters. These clusters contain genes encoding the enzymes necessary for the various steps of the pathway, from the initial substrate activation to the final tailoring modifications.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., pyr genes, ppb genes)

Two main biosynthetic gene clusters responsible for pyripyropene production have been identified and characterized: the pyr cluster found in Aspergillus fumigatus and the ppb cluster found in Penicillium coprobium. rsc.orgrsc.orgnih.gov These clusters share a similar gene organization and high sequence identity between corresponding genes, suggesting conserved biosynthetic machinery in these fungi. rsc.orgrsc.org

The pyr cluster in A. fumigatus Af293 spans approximately 23 kb on chromosome 6 and contains nine genes: pyr1 to pyr9. nih.govresearchgate.net Similarly, the ppb cluster in P. coprobium PF1169 contains nine open reading frames, ppb1 to ppb9, which are highly homologous to the pyr genes. nih.govnih.gov These genes encode a suite of enzymes including a CoA ligase, a polyketide synthase (PKS), a prenyltransferase (PT), a FAD-dependent monooxygenase (FMO), cytochrome P450 monooxygenases, and acetyltransferases. nih.govresearchgate.netnih.gov

For instance, pyr1 and ppb1 encode a CoA ligase, pyr2 and ppb2 encode a non-reducing polyketide synthase, pyr6 (B1679890) encodes a prenyltransferase, pyr5 encodes a FAD-dependent monooxygenase, and pyr4 encodes a terpene cyclase. nih.govuniprot.orguniprot.org The tailoring steps, which lead to the diversity of pyripyropene congeners like Pyripyropene O, involve enzymes encoded by genes such as the cytochrome P450 monooxygenases (pyr3, pyr9, ppb3, ppb4) and acetyltransferases (pyr7, pyr8, ppb8, ppb9). nih.govnih.govuniprot.orguniprot.orgnih.gov

Gene Expression and Regulation in Producing Organisms

While the specific details of the regulatory mechanisms controlling the expression of the pyripyropene biosynthetic genes are still being investigated, studies have shown that these genes are expressed in producing organisms like Aspergillus fumigatus and Penicillium coprobium. nih.govresearchgate.netnih.gov Transcriptional profiling has indicated that the expression of genes within the pyr cluster can be influenced by factors such as Gα proteins, which control the production of several secondary metabolites. researchgate.net The coordinated expression of the genes within the cluster is essential for the efficient production of pyripyropenes.

Enzymatic Transformations in the Biosynthetic Cascade

The biosynthesis of pyripyropenes proceeds through a series of enzymatic steps that assemble the polyketide and terpenoid moieties and subsequently modify the resulting core structure.

Initiation Steps: Nicotinic Acid as a Starter Unit

A distinctive feature of pyripyropene biosynthesis is the utilization of nicotinic acid as an unusual starter unit for the polyketide portion. rsc.orgrsc.orgnih.govresearchgate.netacs.org In the initial committed step, nicotinic acid is converted to nicotinyl-CoA by a CoA ligase, encoded by pyr1 or ppb1. rsc.orgrsc.orguniprot.org This activated nicotinyl-CoA then serves as the starting substrate for the subsequent polyketide chain elongation. rsc.orgrsc.orguniprot.org This was the first demonstration of intact nicotinic acid functioning as an acyl primer unit in fungal secondary metabolite oligoketide formation. acs.orgkitasato-u.ac.jp

Nicotinic acid (CID 938) is a pyridinemonocarboxylic acid and a vitamer of vitamin B3. nih.govwikipedia.orgflybase.orgfishersci.fimpg.de

Polyketide and Terpenoid Moiety Assembly

The biosynthesis involves the assembly of two distinct parts: a polyketide-derived pyrone moiety originating from nicotinic acid and a terpenoid moiety derived from farnesyl pyrophosphate. rsc.orgnih.govacs.orgkitasato-u.ac.jp

Polyketide Synthase (PKS) Activities

The polyketide synthase (PKS), encoded by pyr2 or ppb2, plays a crucial role in the biosynthesis by utilizing nicotinyl-CoA as a starter unit. rsc.orgrsc.orgnih.govuniprot.org This iterative type I PKS catalyzes the condensation of nicotinyl-CoA with two molecules of malonyl-CoA to form the pyridino--pyrone moiety, specifically 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO). rsc.orgrsc.orguniprot.orgresearchgate.net The PKS enzyme contains characteristic domains including ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP) domains. researchgate.netuniprot.org

Following the formation of the pyrone moiety, a farnesyl group, derived from the mevalonate (B85504) pathway, is attached by a prenyltransferase (Pyr6/Ppb6). nih.govuniprot.orguniprot.orgresearchgate.net This prenylation is followed by epoxidation catalyzed by a FAD-dependent monooxygenase (Pyr5) and cyclization of the terpenoid portion by a terpene cyclase (Pyr4) to yield the basic core structure, deacetyl-pyripyropene E. nih.govuniprot.orguniprot.orgresearchgate.net

This compound is subsequently formed through tailoring reactions involving hydroxylation and acetylation steps. Specifically, deacetyl-pyripyropene E is acetylated by Pyr7/Ppb8 to yield pyripyropene E, which is then oxidized by the cytochrome P450 monooxygenase Pyr3 (B610349)/Ppb3 to produce 11-deacetyl-pyripyropene O. rsc.orguniprot.orguniprot.org Finally, the acetyltransferase Pyr8/Ppb9 introduces an acetyl group to 11-deacetyl-pyripyropene O, resulting in the formation of this compound. rsc.orguniprot.orguniprot.org

| Compound Name | PubChem CID |

| This compound | 10553713 |

| Nicotinic acid | 938 |

| Nicotinyl-CoA | - |

| Malonyl-CoA | - |

| 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO) | - |

| Farnesyl pyrophosphate | - |

| Deacetyl-pyripyropene E | - |

| Pyripyropene E | - |

| 11-deacetyl-pyripyropene O | - |

Data Table: Key Genes and Enzymes in Pyripyropene Biosynthesis

| Gene (A. fumigatus/P. coprobium) | Enzyme Class | Proposed Function in Pathway |

| pyr1/ppb1 | CoA ligase | Converts nicotinic acid to nicotinyl-CoA |

| pyr2/ppb2 | Polyketide Synthase (PKS) | Catalyzes condensation of nicotinyl-CoA with malonyl-CoA to form pyrone moiety |

| pyr6/Ppb6 | Prenyltransferase | Attaches farnesyl group to the pyrone moiety |

| pyr5 | FAD-dependent monooxygenase | Epoxidation of the prenyl group |

| pyr4 | Terpene cyclase | Cyclization of the terpenoid portion |

| pyr3/ppb3 | Cytochrome P450 monooxygenase | Hydroxylation (e.g., C-11 of pyripyropene E) |

| pyr9/ppb4 | Cytochrome P450 monooxygenase | Hydroxylation (e.g., C-7 and C-13 of this compound) |

| pyr7/ppb8 | Acetyltransferase | Acetylation (e.g., C-1 of deacetyl-pyripyropene E) |

| pyr8/ppb9 | Acetyltransferase | Acetylation (e.g., C-11 of 11-deacetyl-pyripyropene O, C-7 of deAc-PyA) |

This table summarizes the roles of some key enzymes and their corresponding genes involved in the pyripyropene biosynthetic pathway, based on the provided search results.

Prenyltransferase (PT) Involvement

Prenylation is a crucial step in the biosynthesis of meroterpenoids, involving the attachment of a terpenoid moiety to a non-terpenoid precursor. In the pyripyropene pathway, a prenyltransferase (PT) is responsible for attaching a farnesyl group to the polyketide-derived core structure nih.govtandfonline.comhmdb.caresearchgate.net. Specifically, the enzyme Pyr6 (also known as Ppb7 in Penicillium coprobium) is identified as a UbiA-like prenyltransferase that catalyzes the farnesylation of 4-hydroxy-6-(3-pyridinyl)-2H-pyran-2-one (HPPO), using farnesyl pyrophosphate (FPP) as the prenyl donor rsc.orghmdb.carsc.orguni-konstanz.deplos.orgnih.gov. This reaction yields farnesyl-HPPO, a key intermediate in the pathway rsc.orghmdb.ca. Pyr6 shows similarity to UbiA, a prenyltransferase involved in ubiquinone biosynthesis rsc.orgplos.org.

Epoxidation and Cyclization Reactions

Following prenylation, the farnesyl-HPPO intermediate undergoes epoxidation and a subsequent cyclization cascade to form the basic pyripyropene core structure researchgate.netrsc.orgnih.govtandfonline.comresearchgate.net.

FAD-Dependent Monooxygenase Functions

The epoxidation of the terminal olefin of farnesyl-HPPO is catalyzed by a flavin-dependent monooxygenase (FMO) rsc.orgresearchgate.netuniprot.org. The enzyme responsible for this step in the pyripyropene pathway is Pyr5 (also known as Ppb6) rsc.orghmdb.carsc.orguniprot.org. Pyr5 shares sequence similarity with other oxidative enzymes involved in ubiquinone biogenesis, such as UbiF, UbiH, and UbiI rsc.org. The action of Pyr5 on farnesyl-HPPO results in the formation of an epoxide intermediate rsc.org.

Terpene Cyclase Catalysis and Mechanism

The epoxide intermediate generated by Pyr5 then undergoes a protonation-initiated cyclization of the terpenoid portion to form the core tetracyclic structure, deacetyl-pyripyropene E rsc.orghmdb.caresearchgate.netuniprot.orgnih.gov. This cyclization is catalyzed by the terpene cyclase Pyr4 (also known as Ppb5) rsc.orghmdb.carsc.orguniprot.orgnih.gov. Interestingly, Pyr4 is a membrane-bound protein with seven transmembrane helices and does not share sequence homology with previously characterized terpene cyclases, suggesting it represents a novel family of terpene cyclases rsc.orguni-konstanz.denih.govnih.gov. The detailed mechanism of Pyr4 catalysis is still being investigated, but mutational studies have indicated that conserved acidic amino acid residues, specifically Glu63 and Asp218 (based on Pyr4 numbering), are essential for the cyclization process, likely acting as general acids to protonate the epoxide ring and initiate the cyclization cascade rsc.orgresearchgate.netnih.gov.

Tailoring Modifications: Hydroxylations and Acetylations

After the formation of the core structure, a series of tailoring modifications, primarily hydroxylations and acetylations, are required to produce the various pyripyropene congeners, including this compound rsc.orgnih.govtandfonline.comhmdb.ca.

Role of Cytochrome P450 Monooxygenases (e.g., Pyr3, Pyr9, P450-1, P450-2)

Cytochrome P450 monooxygenases play a significant role in introducing hydroxyl groups at specific positions on the pyripyropene core structure nih.govhmdb.ca. In the pyripyropene biosynthetic pathway, enzymes such as Pyr3 (Ppb3 or P450-1) and Pyr9 (Ppb4 or P450-2) are involved in these hydroxylation reactions rsc.orgnih.govhmdb.cauni-konstanz.demdpi.com. For the biosynthesis of this compound, Pyr3 is specifically involved in the hydroxylation of pyripyropene E to produce 11-deacetyl-pyripyropene O rsc.orgrsc.orghmdb.cauniprot.orguniprot.org. Pyr9 is involved in later hydroxylation steps leading to other pyripyropenes like deacetyl-pyripyropene A rsc.orgrsc.orghmdb.cauniprot.org.

Acetyltransferase Activities (e.g., Pyr7, Pyr8)

Acetyltransferases are responsible for adding acetyl groups to hydroxylated positions on the pyripyropene scaffold nih.govtandfonline.comhmdb.ca. Two acetyltransferases, Pyr7 (Ppb8 or AT-1) and Pyr8 (Ppb9 or AT-2), have been identified in the pyripyropene BGC and are involved in the acetylation steps rsc.orgnih.govtandfonline.comhmdb.cauni-konstanz.demdpi.comuniprot.orguniprot.orgfrontiersin.org. Pyr7 specifically acetylates the 1-hydroxy position of deacetyl-pyripyropene E to yield pyripyropene E rsc.orgnih.govhmdb.cauniprot.orguniprot.org. Pyr8 is involved in multiple acetylation steps, including the acetylation of 11-deacetyl-pyripyropene O to form this compound rsc.orgrsc.orghmdb.cauniprot.orguniprot.org. Pyr8 also catalyzes the acetylation at the C-7 position and the final acetylation step in the biosynthesis of pyripyropene A rsc.orgrsc.orgnih.govhmdb.cauniprot.orguniprot.org.

The sequential action of these hydroxylases and acetyltransferases leads to the diverse structural modifications observed in the pyripyropene family, with this compound being formed through the hydroxylation at the C-11 position catalyzed by Pyr3, followed by acetylation at this position by Pyr8 rsc.orgrsc.orghmdb.cauniprot.orguniprot.org.

Here is a summary of the enzymes involved in the biosynthesis of pyripyropenes, including those relevant to this compound:

| Enzyme Name (Aspergillus fumigatus) | Homolog (Penicillium coprobium) | Proposed Function |

| Pyr1 | Ppb1 | Nicotinic acid-CoA ligase |

| Pyr2 | Ppb2 | Polyketide synthase |

| Pyr6 | Ppb7 | UbiA-like Prenyltransferase |

| Pyr5 | Ppb6 | FAD-dependent Monooxygenase (Epoxidase) |

| Pyr4 | Ppb5 | Terpene Cyclase |

| Pyr3 | Ppb3 (P450-1) | Cytochrome P450 Monooxygenase (e.g., C-11 hydroxylation) |

| Pyr9 | Ppb4 (P450-2) | Cytochrome P450 Monooxygenase (other hydroxylations) |

| Pyr7 | Ppb8 (AT-1) | Acetyltransferase (e.g., C-1 acetylation) |

| Pyr8 | Ppb9 (AT-2) | Acetyltransferase (e.g., C-11 and C-7 acetylation) |

Table: Key Enzymes in Pyripyropene Biosynthesis. rsc.orgrsc.orgsecondarymetabolites.orgnih.govtandfonline.comhmdb.carsc.orguni-konstanz.denih.govuniprot.orguniprot.orgmdpi.comuniprot.orguniprot.orgfrontiersin.org

Specific Steps Leading to this compound Formation

This compound is formed through specific tailoring reactions from intermediates in the pyripyropene biosynthetic pathway. Following the formation of deacetyl-pyripyropene E, a series of hydroxylation and acetylation steps occur, mediated by cytochrome P450 monooxygenases and acetyltransferases uniprot.orgrsc.orgrsc.org.

A key step in the formation of this compound involves the acetylation of deacetyl-pyripyropene E by an acetyltransferase, such as Pyr7/Ppb8, to yield pyripyropene E uniprot.orgrsc.orgrsc.org. Subsequently, pyripyropene E undergoes hydroxylation at the C-11 position, catalyzed by a cytochrome P450 monooxygenase, specifically Pyr3/Ppb3 uniprot.orgrsc.orgrsc.orgnih.gov. This reaction produces 11-deacetyl-pyripyropene O uniprot.orgrsc.orgrsc.org.

The final step in the formation of this compound from 11-deacetyl-pyripyropene O is an acetylation reaction uniprot.orgrsc.orgrsc.org. This acetylation at the newly introduced hydroxyl group (C-11) is catalyzed by another acetyltransferase, Pyr8/Ppb9 uniprot.orgrsc.orgrsc.org. Thus, this compound (23) is produced from 11-deacetyl-pyripyropene O (22) through the action of Pyr8/Ppb9 uniprot.orgrsc.orgrsc.org.

The biosynthetic route to this compound can be summarized as follows:

Deacetyl-pyripyropene E (20) -> Pyripyropene E (21) (catalyzed by Pyr7/Ppb8) uniprot.orgrsc.orgrsc.org Pyripyropene E (21) -> 11-deacetyl-pyripyropene O (22) (catalyzed by Pyr3/Ppb3) uniprot.orgrsc.orgrsc.orgnih.gov 11-deacetyl-pyripyropene O (22) -> this compound (23) (catalyzed by Pyr8/Ppb9) uniprot.orgrsc.orgrsc.org

This sequence highlights the roles of specific enzymes in introducing functional groups that lead to the structural complexity of this compound.

In Vivo and In Vitro Reconstitution of Biosynthetic Steps

The elucidation of the pyripyropene biosynthetic pathway, including the steps leading to this compound, has been significantly advanced by in vivo and in vitro reconstitution experiments nih.govnih.govresearchgate.net. Heterologous expression systems, particularly using Aspergillus oryzae, have been instrumental in characterizing the functions of the genes within the pyripyropene biosynthetic gene cluster nih.govnih.govresearchgate.net.

In vivo reconstitution involves introducing specific genes from the pyripyropene cluster into a suitable host organism, such as A. oryzae, and analyzing the metabolites produced by the transformed organism when fed pathway intermediates nih.govnih.govresearchgate.net. This approach has allowed researchers to confirm the catalytic roles of individual enzymes, including the acetyltransferases (Pyr7/Ppb8 and Pyr8/Ppb9) and the cytochrome P450 monooxygenase (Pyr3/Ppb3) involved in the formation of this compound uniprot.orgnih.gov. For example, expressing ppb3 (encoding Pyr3/Ppb3) in A. oryzae and feeding pyripyropene E led to the production of 11-deacetyl-pyripyropene O, confirming the hydroxylation activity of P450-1 (Ppb3) at C-11 of pyripyropene E nih.gov. Similarly, studies involving the expression of acetyltransferase genes, such as ppb8 (encoding Pyr8/Ppb9), have demonstrated their role in acetylating 11-deacetyl-pyripyropene O to form this compound uniprot.orgtandfonline.com.

In vitro reconstitution experiments involve expressing and purifying individual enzymes and testing their activity with proposed substrates in a controlled laboratory setting researchgate.net. While the search results provide details on in vitro studies for enzymes like the terpene cyclase Pyr4 uni-konstanz.deresearchgate.net, specific details regarding in vitro reconstitution for the enzymes directly involved in the conversion of deacetyl-pyripyropene E to this compound (Pyr7/Ppb8, Pyr3/Ppb3, and Pyr8/Ppb9) in isolation were not explicitly detailed in the provided snippets, beyond their characterized activities in vivo using heterologous expression systems. However, the success of in vivo reconstitution strongly supports the proposed enzymatic steps and the functions of the genes within the cluster nih.govnih.govnih.gov.

These reconstitution studies have provided crucial data supporting the proposed biosynthetic pathway and the sequence of enzymatic transformations leading to this compound from earlier intermediates like deacetyl-pyripyropene E and 11-deacetyl-pyripyropene O uniprot.orgrsc.orgrsc.orgnih.govtandfonline.com.

Molecular Mechanisms of Pyripyropene O Biological Activities

Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition

Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an enzyme responsible for the esterification of cholesterol. This process plays a crucial role in cholesterol absorption in the intestine, the synthesis of very low-density lipoproteins (VLDL) in the liver, and the storage of cholesterol in various tissues. nih.govgoogle.com Inhibition of ACAT has been investigated as a therapeutic strategy for hypercholesterolemia and atherosclerosis. nih.govgoogle.comresearchgate.net

Differential Inhibition of ACAT Isozymes (ACAT1 vs. ACAT2)

Mammals possess two ACAT isozymes, ACAT1 and ACAT2, which exhibit distinct tissue expression patterns and functions. ahajournals.orgnih.govresearchgate.net ACAT1 is widely expressed, while ACAT2 is primarily found in the liver and intestine. ahajournals.orgresearchgate.net Selective inhibition of ACAT2 has shown promise in attenuating hypercholesterolemia and atherosclerosis in mouse models. ahajournals.orgnih.govresearchgate.netnih.gov

While pyripyropene A is recognized for its high selectivity towards ACAT2 over ACAT1, with a selectivity index greater than 1000, information specifically detailing the differential inhibition profile of pyripyropene O is less prevalent in the provided search results. researchgate.net However, the pyripyropene class of compounds, in general, has been noted for their selective ACAT2 inhibitory properties. ahajournals.org

Molecular Basis of ACAT2 Selectivity

Studies on pyripyropene A have shed light on the molecular basis for ACAT2 selectivity within the pyripyropene class. Pyripyropene A has been shown to bind noncovalently to a specific site within the ACAT2 isozyme. ahajournals.orgnih.gov This selective interaction is attributed to a unique motif in ACAT2. nih.gov

Research involving chimeric proteins and single amino acid mutations identified a region within amino acids 480-504 of ACAT2, representing the fifth putative transmembrane domain, as crucial for the selective inhibition by pyripyropene A. nih.gov Specifically, mutations at residues Q492L, V493L, and S494A in ACAT2 significantly reduced the inhibitory effect of pyripyropene A. nih.gov This suggests that these three residues are responsible for the selective inhibition of ACAT2 by pyripyropene A. nih.gov Given that this compound belongs to the same class of compounds, it is plausible that similar molecular interactions contribute to any observed selectivity towards ACAT2.

Interaction with ACAT2 Active Sites

Cryogenic electron microscopy (cryo-EM) structures of human ACAT2 bound to inhibitors, including pyripyropene A, have revealed details about the enzyme's catalytic core and inhibitor binding sites. nih.govnih.gov ACAT2 possesses a catalytic core with a cholesterol entry site and another site for allosteric activation. nih.govnih.gov Pyripyropene A has been shown to bind to ACAT2, and structural analysis has provided insights into this interaction. nih.govnih.gov While the specific interaction of this compound with the ACAT2 active site is not explicitly detailed in the provided results, the studies on pyripyropene A suggest that pyripyropene compounds interact with specific regions within ACAT2, influencing its activity. nih.govnih.gov

Anticancer Activity of this compound

Recent research has highlighted the potential anticancer activity of this compound, particularly against prostate cancer cells. mdpi.comnih.govnih.govcolab.ws

Cellular Effects on Cancer Cell Lines (e.g., Inhibition of Survival, Proliferation, Migration)

This compound has demonstrated significant inhibitory effects on the survival, proliferation, and migration of prostate cancer cell lines, such as PC-3 cells. mdpi.comnih.govnih.govcolab.ws Studies using assays such as MTT assay, plate clone formation assay, 3D cell sphere assay, flow cytometry, and real-time cell analysis have provided evidence for these cellular effects. mdpi.comnih.govcolab.ws

Data from research indicates that this compound can inhibit the viability of prostate cancer cells in a concentration-dependent manner. mdpi.comzfin.org For instance, experiments on PC-3 cells showed a significant inhibitory effect on cell viability. mdpi.com

This compound has also been shown to block the cell cycle of prostate cancer cells at the G2/M phase. mdpi.comnih.govcolab.ws This cell cycle arrest contributes to the inhibition of cell proliferation.

Furthermore, this compound effectively inhibits the migration of prostate cancer cells. mdpi.comnih.govcolab.ws This was evaluated using methods like real-time cell analysis. mdpi.comnih.gov

Induction of Apoptosis Pathways

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis in cancer cells. mdpi.comnih.govnih.govcolab.ws Apoptosis, or programmed cell death, is a critical process for eliminating cancer cells. mdpi.comnih.govcolab.ws

Research has revealed that this compound induces apoptosis in prostate cancer cells by targeting the Yin Yang 1 (YY1)/DR5 axis. mdpi.comnih.govzfin.orgresearchgate.net DR5 (Death Receptor 5) is a member of the death receptor superfamily, and targeting it is considered an effective strategy to induce apoptosis. mdpi.comnih.govcolab.ws

This compound binds to the transcription factor YY1, promoting its nuclear translocation. mdpi.comnih.govresearchgate.net This interaction regulates the transcription level of DR5, a target gene of YY1, leading to the upregulation of DR5 mRNA and protein expression. mdpi.comnih.govresearchgate.net The increased expression of DR5 then initiates apoptosis pathways. mdpi.comnih.govresearchgate.net

Studies using techniques such as apoptotic protein microarray, Western Blot, and qPCR have confirmed the upregulation of DR5 and other apoptosis-related proteins, including cleaved-caspase 3, upon treatment with this compound. mdpi.comresearchgate.net Molecular docking studies have further supported the binding of this compound to both DR5 and YY1 proteins, providing insights into the specific binding modes and intermolecular interactions. mdpi.comzfin.org

Data on the effect of this compound on apoptosis-related proteins in PC-3 cells treated with 20 μM this compound for 48 hours showed significant effects on the expression of cleaved-caspase 3, DR5, p27, and p53. mdpi.com

Table: Effects of this compound (20 μM) on Apoptosis-Related Proteins in PC-3 Cells

| Protein | Effect on Expression |

| Cleaved-caspase 3 | Increased |

| DR5 | Upregulated |

| p27 | Affected |

| p53 | Affected |

| cIAP-2 | Increased |

| FADD | Increased |

| Stress-related proteins (heat shock proteins, catalase) | Increased |

This mechanism, involving the activation of the YY1/DR5 axis and subsequent induction of apoptosis, underscores the potential of this compound as an anticancer agent. mdpi.comnih.govresearchgate.net

Modulation of Cell Cycle Progression (e.g., G2/M phase arrest)

Research indicates that this compound can influence the cell cycle. Studies have shown that this compound blocked the cell cycle of prostate cancer cells at the G2/M phase. mdpi.comnih.govcolab.ws This arrest in the G2/M phase can inhibit cell proliferation. mdpi.comcolab.ws The G2/M checkpoint is a critical control point in the cell cycle that ensures proper DNA replication and preparation for mitosis. Arrest at this stage prevents cells with damaged DNA from dividing.

Molecular Targeting and Protein Interactions

This compound exerts its effects through specific molecular interactions, primarily involving the transcription factor YY1 and the death receptor DR5.

Direct Binding to Transcription Factor YY1

This compound has been found to bind directly to the transcription factor YY1 (Yin Yang 1). mdpi.comcolab.wsresearchgate.netresearchgate.net YY1 is a versatile transcription factor known to play crucial roles in the development and progression of various tumors. researchgate.net The binding of this compound to YY1 is associated with promoting YY1 nuclear translocation. mdpi.com

Regulation of Death Receptor 5 (DR5) Expression

This compound regulates the expression of Death Receptor 5 (DR5), a member of the death receptor superfamily. mdpi.comnih.gov Targeting DR5 is considered an effective strategy to induce apoptosis. mdpi.comnih.govresearchgate.net Studies have shown that this compound upregulates both the mRNA and protein expression of DR5. mdpi.comcolab.wsresearchgate.net This upregulation of DR5 is linked to the compound's ability to induce apoptosis in cancer cells. mdpi.comnih.govcolab.ws Previous research has indicated that YY1 can negatively regulate DR5 expression, and the inhibition of YY1 expression can promote DR5 expression. researchgate.netresearchgate.net The findings suggest that this compound's regulation of DR5 occurs through its interaction with YY1, promoting YY1 nuclear translocation and subsequently regulating the transcription level of DR5, a target gene of YY1. mdpi.comcolab.wsresearchgate.netresearchgate.net

Activation of Apoptosis-Related Proteins (e.g., Caspase-3)

The induction of apoptosis by this compound involves the activation of apoptosis-related proteins, including Caspase-3. mdpi.com Apoptosis, or programmed cell death, is a critical process for eliminating damaged or unwanted cells, and its induction is an important strategy for cancer treatment. mdpi.comnih.gov Caspases are a family of cysteine proteases that play key roles in the execution of apoptosis. biocare.net Caspase-3 is an executioner caspase, and its activation involves proteolytic processing of its inactive zymogen into active subunits. biocare.net While the specific details of this compound's direct activation of Caspase-3 are part of a broader apoptotic pathway, the upregulation of DR5 by this compound is known to initiate the extrinsic apoptosis signaling pathway, which ultimately leads to the activation of caspases, including Caspase-3. researchgate.netmdpi.com

Other Investigated Biological Activities of Pyripyropenes

Beyond its effects on cell cycle and apoptosis in cancer cells, other biological activities of pyripyropenes, a class of compounds that includes this compound, have been investigated.

Anti-Angiogenic Effects on Endothelial Cells

Pyripyropenes have demonstrated anti-angiogenic activity, particularly against human umbilical vein endothelial cells (HUVECs). nih.gov Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. frontiersin.org Studies have shown that pyripyropenes can inhibit the proliferation of HUVECs. nih.gov For instance, pyripyropenes A, B, and D showed potent anti-proliferative activity against HUVECs with IC50 values in the range of 0.1-1.8 μM. nih.gov These compounds were found to be cytostatic at concentrations ranging from 0.05 to 20 μM. nih.gov The selective index was reported to be more than 55-fold in comparison with several tumor cell lines. nih.gov Furthermore, pyripyropene A inhibited vascular endothelial growth factor (VEGF)-induced migration and tubular formation of HUVECs. nih.gov However, it did not show an effect on VEGF-induced phosphorylations of extracellular signal-regulated kinase (ERK)1/2, p38, and Akt. nih.gov

Insecticidal Mechanisms

Pyripyropenes, particularly Pyripyropene A and its derivatives like Afidopyropen, have demonstrated significant insecticidal activity, especially against sucking pests such as aphids and whiteflies. researchgate.netnih.govnih.gov The insecticidal mechanisms of pyripyropenes appear to be distinct from those of many existing insecticide classes, suggesting a novel mode of action. jst.go.jp

Initial research into the insecticidal properties of pyripyropenes included investigation into their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme involved in sterol metabolism. researchgate.netgoogle.comresearchgate.net While ACAT inhibition was initially considered a potential mechanism, some studies have indicated that this activity may not fully explain the observed insecticidal effects. researchgate.netresearchgate.net

More recent research, particularly on the Pyripyropene A derivative Afidopyropen, has identified Transient Receptor Potential Vanilloid (TRPV) channels as a key target site in insects. researchgate.netnih.gov TRPV channels are involved in the perception of various stimuli, including gravity and external sensations. nih.gov Afidopyropen is reported to cause hyperactivation followed by silencing of these channels, disrupting the function of chordotonal organs in insects. researchgate.net This unique interaction with TRPV channels represents a distinct neurotoxic-like effect. jst.go.jpnih.gov

While the specific insecticidal mechanism of this compound is not explicitly detailed in the provided search results, its close structural relationship to Pyripyropene A suggests that it may share similar molecular targets or mechanisms, potentially involving TRPV channels or other components of the insect nervous system. The insecticidal activity of pyripyropenes can vary depending on modifications to their structure, particularly at positions like C-1, C-7, and C-11. researchgate.netnih.gov The lipophilicity of pyripyropene compounds can also influence their insecticidal activity, affecting their uptake and distribution in insects. jst.go.jp

Further research is needed to fully elucidate the precise molecular targets and detailed mechanisms by which this compound exerts its biological activities, both in the context of multidrug resistance modulation and insecticidal action.

Chemical Synthesis and Structural Modification Studies of Pyripyropenes and Derivatives

Semi-synthetic Derivatization of Pyripyropene O and Related Analogues

Given the complexity of total synthesis, semi-synthetic approaches starting from naturally isolated pyripyropenes, such as pyripyropene A, have been widely utilized to generate a variety of derivatives. nih.govresearchgate.netnih.gov These methods involve chemical modifications of specific functional groups on the pyripyropene scaffold. Common modifications include esterification, dehydration, and oxidation, particularly at positions within the sesquiterpene moiety. nih.gov Semi-synthetic strategies allow for targeted structural variations to investigate the impact of specific changes on biological activity and to potentially improve properties like potency, selectivity, and stability. researchgate.netrsc.org For example, numerous semi-synthetic derivatives of pyripyropene A have been prepared and evaluated for their ACAT inhibitory activity and selectivity towards ACAT1 and ACAT2 isozymes. nih.govresearchgate.net Semi-synthesis offers a more practical route for obtaining analogues compared to the often lengthy total synthesis. rsc.org

Structure-Activity Relationship (SAR) Investigations

Extensive SAR studies have been conducted on pyripyropenes and their derivatives to understand the relationship between their chemical structures and biological activities, particularly their ACAT inhibitory effects and, more recently, their modulation of the YY1/DR5 axis. These studies involve synthesizing or isolating analogues with specific structural variations and evaluating their biological potency.

Importance of Pyridine-Pyrone Moiety for Activity

The pyridine-pyrone moiety is a common structural feature across the pyripyropene family. kitasato-u.ac.jpebi.ac.uk SAR studies have indicated that this moiety plays a crucial role in the biological activity of pyripyropenes. Modifications or alterations to the pyridine (B92270) or α-pyrone rings have been shown to influence activity. nih.gov While the exact contribution can vary depending on the specific biological target, the presence and structural integrity of the pyridine-pyrone system are often essential for potent activity. rsc.org

Influence of Sesquiterpene Moiety Substitutions

The sesquiterpene moiety of pyripyropenes is a highly functionalized part of the molecule, containing several positions amenable to chemical modification, such as hydroxyl and acetyl groups. kitasato-u.ac.jpebi.ac.uk SAR investigations have demonstrated that substitutions on the sesquiterpene core significantly impact biological activity. rsc.orgnih.gov For instance, modifications at the C-7 position of pyripyropene A have been explored, revealing that the nature of the substituent at this position can influence insecticidal activity. nih.gov The presence and position of ester groups (e.g., acetyl, propionyl) on the sesquiterpene moiety are also important determinants of activity and selectivity, particularly for ACAT inhibition. ebi.ac.ukrsc.org

SAR Specific to YY1/DR5 Axis Modulation by this compound

Recent research has highlighted the ability of this compound to modulate the YY1/DR5 axis, leading to apoptosis in prostate cancer cells. mdpi.comcolab.wsmdpi.comnih.gov While detailed SAR specifically focused on this mechanism for a wide range of this compound derivatives is still emerging, initial studies provide insights. This compound has been shown to bind directly to the transcription factor YY1, promoting its nuclear translocation and subsequently upregulating the expression of the death receptor 5 (DR5), a target gene of YY1. colab.wsmdpi.com This interaction triggers the apoptotic pathway. colab.wsmdpi.com Future SAR studies in this area will likely focus on identifying the specific structural features of this compound responsible for its binding to YY1 and the subsequent activation of the DR5-mediated apoptosis pathway. Modifications to the pyridine-pyrone and sesquiterpene moieties of this compound could be explored to identify analogues with enhanced YY1 binding affinity, increased DR5 upregulation, and ultimately, improved anti-cancer activity through this specific mechanism. mdpi.com

Advanced Research Methodologies and Analytical Approaches Applied to Pyripyropene O

Genomic and Proteomic Analyses in Biosynthesis Studies

Genomic and proteomic analyses are crucial for unraveling the biosynthetic pathways of natural products like Pyripyropene O. These approaches involve studying the genetic information encoding the enzymes responsible for biosynthesis and the proteins (enzymes) themselves.

Studies on the biosynthesis of related pyripyropenes, such as Pyripyropene A, have identified biosynthetic gene clusters (BGCs) in fungi like Aspergillus fumigatus and Penicillium coprobium. researchgate.netnih.gov. These clusters contain genes encoding various enzymes, including polyketide synthases (PKS), polyprenyl transferases (PT), CoA ligases, monooxygenases (such as cytochrome P450 and FAD-dependent monooxygenases), and acetyltransferases. researchgate.netnih.govuniprot.org.

Specifically, in the proposed biosynthetic pathway for Pyripyropene A, enzymes like nicotinic acid-CoA ligase (pyr1), polyketide synthase (pyr2), polyprenyl transferase (pyr6), FAD-dependent monooxygenase (pyr5), and terpene cyclase (pyr4) are involved in the initial steps leading to deacetyl-pyripyropene E. uniprot.org. Further modifications, including oxidation and acetylation steps catalyzed by cytochrome P450 monooxygenases (pyr3 and pyr9) and acetyltransferases (pyr7 and pyr8), are involved in the conversion of intermediates like deacetyl-pyripyropene E into other pyripyropenes, including this compound and ultimately Pyripyropene A. uniprot.org. For instance, pyr7 acetylates deacetyl-pyripyropene E to pyripyropene E, which is then oxidized by pyr3 (B610349) to 11-deacetyl-pyripyropene O, and subsequently acetylated into this compound by pyr8. uniprot.org. This compound is then oxidized to deacetyl-pyripyropene A by pyr9. uniprot.org.

Genomic analysis allows for the identification of these gene clusters, while proteomic analysis can confirm the expression of the encoded enzymes under specific conditions, providing insights into the regulation and activity of the biosynthetic machinery. biorxiv.orgfrontiersin.org. Heterologous expression systems, such as using Aspergillus oryzae as a host, have been employed to functionally characterize individual genes within the pyripyropene BGCs by feeding predicted intermediates and analyzing the resulting products using techniques like HPLC and LC-MS. nih.govtandfonline.com.

Molecular Docking and Computational Modeling for Target Interaction Analysis

Molecular docking and computational modeling are powerful in silico techniques used to predict how a molecule like this compound might interact with potential biological targets, such as proteins. jscimedcentral.comresearchgate.netasianjpr.com. These methods simulate the binding process, predicting the preferred orientation (pose) of the ligand (this compound) within the binding site of the receptor (target protein) and estimating the binding affinity. jscimedcentral.comresearchgate.netopenaccessjournals.com.

In the study investigating this compound's effects on prostate cancer cells, molecular docking was utilized to explore its potential interaction with Death Receptor 5 (DR5) and the transcription factor YY1. mdpi.com. While docking suggested that direct binding of this compound to DR5 was unlikely, it indicated a strong likelihood of binding to YY1. mdpi.com. This computational prediction supported the hypothesis that this compound might exert its effects by targeting YY1 to regulate DR5 expression. mdpi.com.

Molecular docking involves scoring functions that evaluate the strength of interactions, considering factors such as hydrogen bonding, van der Waals forces, and electrostatic interactions. openaccessjournals.com. Various algorithms, including genetic algorithms and Monte Carlo simulations, are used to explore different binding poses. openaccessjournals.com. Integrating molecular docking with other computational techniques, like molecular dynamics simulations, can provide a more dynamic view of the interaction. openaccessjournals.com.

Cellular Assays for Functional Characterization

Cellular assays are essential in vitro tools used to investigate the biological effects and functional characteristics of compounds like this compound at the cellular level. bioagilytix.com. These assays can provide information on various cellular processes, including viability, proliferation, cell cycle progression, apoptosis, and migration. mdpi.combioagilytix.com.

Research on this compound's anti-prostate cancer potential employed several cellular assays. The MTT assay was used to assess cell viability. mdpi.comnih.gov. Plate clone formation assay and 3D cell sphere assay were utilized to study cell proliferation. mdpi.comnih.gov. Flow cytometry and real-time cell analysis were applied to investigate cell cycle distribution and apoptosis. mdpi.comnih.gov. Transmission electron microscopy was used to observe changes in cellular ultrastructure following treatment. mdpi.comnih.gov.

Furthermore, cellular assays, such as apoptotic protein microarrays and Western blotting, were employed to analyze the expression levels of proteins involved in apoptosis pathways. mdpi.comnih.gov. Cellular immunofluorescence staining and cellular thermal shift assay (CETSA) were also used to confirm target binding and study protein stability in cells. mdpi.comnih.gov. These assays collectively provided evidence that this compound inhibited prostate cancer cell survival, proliferation, and migration, induced G2/M phase cell cycle arrest, and triggered apoptosis. mdpi.com. The findings from these cellular experiments supported the molecular-level observations regarding the upregulation of DR5 mRNA and protein and the involvement of proteins like cleaved caspase 3, p27, and p53 in the apoptotic process. mdpi.com.

Cell-based assays are also used to characterize the selectivity of pyripyropene derivatives towards specific enzymes, such as acyl-CoA:cholesterol acyltransferase 1 (ACAT1) and ACAT2, using cell lines expressing these enzymes. researchgate.net.

Spectroscopic Techniques for Structure Elucidation and Confirmation

Spectroscopic techniques are fundamental for determining and confirming the chemical structure of natural products like this compound. These methods exploit the interaction of electromagnetic radiation with the molecule to gain information about its composition, bonding, and spatial arrangement. eurekaselect.comnumberanalytics.com.

Key spectroscopic techniques used in the structural elucidation of pyripyropenes, including this compound, include Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy. eurekaselect.comnumberanalytics.comebi.ac.uk.

NMR spectroscopy is particularly powerful for determining the complete structure of organic compounds by providing detailed information about the carbon-hydrogen framework and the functional groups present. eurekaselect.comtjnpr.org. Various NMR experiments, such as ¹H NMR, ¹³C NMR, COSY, TOCSY, HMBC, HSQC, and NOESY, are used to assign signals and establish connectivity between atoms. tjnpr.org.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which helps in determining its elemental composition and structural fragments. eurekaselect.comresearchgate.net. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are often coupled to separate components in a mixture before MS analysis. nih.govresearchgate.net. For this compound, MS data, including characteristic ion peaks, have been used for its tentative identification and comparison with literature data. researchgate.net.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which can indicate the presence of conjugated systems like the α-pyrone and pyridine (B92270) moieties found in pyripyropenes. eurekaselect.comnumberanalytics.comebi.ac.uk. UV absorption data has been used in the identification of pyripyropene intermediates. nih.gov.

IR spectroscopy provides information about the functional groups present in the molecule based on their characteristic vibrational frequencies. eurekaselect.comnumberanalytics.com.

The initial structural elucidation of pyripyropenes, including this compound, was primarily based on extensive spectroscopic studies, particularly various NMR measurements. ebi.ac.uknih.gov. These studies confirmed the common structural core consisting of pyridine, α-pyrone, and sesquiterpene moieties. ebi.ac.uknih.gov.

Future Research Trajectories for Pyripyropene O

Exploration of Undiscovered Biosynthetic Pathways and Enzymes

The biosynthesis of pyripyropenes is a complex process involving a gene cluster encoding various enzymes, including polyketide synthases, prenyltransferases, monooxygenases, and acetyltransferases uniprot.orgnih.govrsc.org. While the core pathway leading to pyripyropene A is being elucidated, the specific steps and enzymes involved in the formation and modification of Pyripyropene O within this pathway warrant further detailed investigation uniprot.orgrsc.org.

Current research indicates that this compound is formed from 11-deacetyl-pyripyropene O through acetylation catalyzed by the acetyltransferase Pyr8 (also known as Ppb9) uniprot.orgrsc.org. Subsequently, this compound is oxidized by the cytochrome P450 monooxygenase Pyr9 (also known as Ppb4) to yield deacetyl-pyripyropene A uniprot.orgrsc.org. However, the full suite of enzymes and regulatory mechanisms governing the expression and activity of these enzymes in different producing organisms may not be fully understood.

Future research should aim to:

Identify and characterize any remaining unassigned genes within the pyripyropene biosynthetic cluster that may be involved in the synthesis or modification of this compound.

Conduct detailed enzymatic studies to understand the catalytic mechanisms and substrate specificities of the enzymes involved in the conversion of precursors to this compound and its subsequent transformation.

Investigate the potential for alternative or parallel biosynthetic routes to this compound in different fungal strains.

Explore the regulatory networks that control the expression of the biosynthetic genes, which could lead to strategies for enhancing this compound production through metabolic engineering.

Understanding these intricate biosynthetic details is crucial for potential biotechnological applications, such as engineered biosynthesis for increased yield or the production of novel pyripyropene derivatives.

Identification of Novel Biological Targets and Signaling Pathways

While Pyripyropene A is known to target ACAT2 and has shown insecticidal activity, the specific biological targets and mechanisms of action for this compound are less explored kitasato-u.ac.jpmdpi.comnih.govjst.go.jp. One recent study identified that this compound can bind to the transcription factor YY1 and induce apoptosis in prostate cancer cells by targeting the YY1/DR5 axis mdpi.com. This finding suggests that this compound possesses distinct biological activities separate from those of Pyripyropene A and highlights the potential for discovering novel targets.

Future research should focus on:

Conducting comprehensive high-throughput screening assays to identify a broader range of biological targets for this compound across various cell types and organisms.

Utilizing advanced techniques such as proteomics and metabolomics to elucidate the downstream effects of this compound binding to its targets and the signaling pathways involved nih.govfrontiersin.org.

Investigating the interaction of this compound with other potential protein or enzyme targets suggested by its structural features.

Exploring the possibility that this compound may modulate multiple signaling pathways, leading to a range of biological effects. nih.govfrontiersin.org

Identifying novel biological targets and understanding the modulated signaling pathways will provide insights into the potential therapeutic or pesticidal applications of this compound.

Development of Next-Generation this compound Analogs through Rational Design

The pyripyropene scaffold, including this compound, offers a complex structure with multiple sites for chemical modification kitasato-u.ac.jp. Rational design, guided by structure-activity relationship (SAR) studies and insights into biological targets, can lead to the development of analogs with improved potency, selectivity, or desirable pharmacokinetic properties nih.govnih.govansys.comresearchgate.net. Research on pyripyropene derivatives, particularly those based on pyripyropene A, has demonstrated that modifications to different parts of the molecule can significantly impact biological activity nih.govnih.govnih.govjst.go.jpresearchgate.net.

Future research should involve:

Synthesizing a diverse library of this compound analogs with targeted modifications to the pyridine (B92270), α-pyrone, or sesquiterpene moieties kitasato-u.ac.jp.

Utilizing computational modeling and molecular docking studies to predict the interaction of analogs with their targets and guide the design process mdpi.com.

Developing efficient synthetic routes for the production of promising this compound analogs nih.govnih.gov.

The rational design and synthesis of next-generation analogs hold significant promise for developing compounds with enhanced efficacy and specificity for various applications.

Applications in Agricultural Pest Control and Other Non-Clinical Domains

Pyripyropene A and its derivatives have demonstrated significant insecticidal activity, particularly against sucking pests like aphids and whiteflies nih.govjst.go.jpdntb.gov.uaresearchgate.net. This suggests a potential for other pyripyropenes, including this compound, to also possess activity against agricultural pests or other organisms ontosight.ai. The unique mode of action of pyripyropenes, which appears to differ from that of many existing insecticides, makes them promising candidates for managing resistant pest populations nih.govjst.go.jpgoogle.com.

Future research should explore the applications of this compound in non-clinical domains by:

Evaluating the insecticidal and acaricidal activity of this compound against a broad spectrum of agricultural pests under laboratory and field conditions nih.govjst.go.jpdntb.gov.ua.

Investigating the mode of action of this compound in target pests to understand how it exerts its effects nih.govjst.go.jp.

Assessing the potential of this compound for controlling other non-clinical pests, such as vectors of diseases or parasites nih.govresearchgate.net.

Exploring other potential non-clinical applications, such as antifungal or antibacterial activities, which have been observed for other pyripyropenes ontosight.aitandfonline.com.

Evaluating the environmental impact and selectivity of this compound to non-target organisms to ensure its sustainable use dntb.gov.ua.

Research into these areas could position this compound as a valuable tool in integrated pest management strategies or other non-clinical applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.